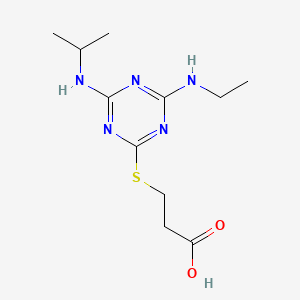
Propanoic acid, 3-((4-(ethylamino)-6-((1-methylethyl)amino)-1,3,5-triazin-2-yl)thio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Atrazine-3-mercaptopropanoic acid is a chemical compound with the molecular formula C11H19N5O2S and a molecular weight of 285.37 g/mol . It is a derivative of atrazine, a widely used herbicide, and is known for its role as a hapten in immunological studies . This compound is primarily utilized in scientific research and is not intended for human consumption .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of atrazine-3-mercaptopropanoic acid involves the replacement of the 2-chloro group of atrazine with 3-mercaptopropanoic acid . This reaction typically requires the use of N-hydroxysuccinimide active esters to facilitate the conjugation to carrier proteins, forming immunogens and ELISA antigens .
Industrial Production Methods: While specific industrial production methods for atrazine-3-mercaptopropanoic acid are not extensively documented, the general approach involves the use of monosubstituted (alkylamino)cyanuric chlorides and various amino acids to create spacers of varying lengths attached to one secondary amino group . This method allows for the production of immunogenic haptens for analytical applications.
Chemical Reactions Analysis
Types of Reactions: Atrazine-3-mercaptopropanoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The replacement of the 2-chloro group with 3-mercaptopropanoic acid.
Conjugation Reactions: Formation of immunogens and ELISA antigens through conjugation to carrier proteins.
Common Reagents and Conditions:
N-hydroxysuccinimide active esters: Used for conjugation reactions.
Carrier Proteins: Such as bovine serum albumin and thyroglobulin.
Major Products Formed:
Immunogens: Used in the development of immunoassays.
ELISA Antigens: Employed in enzyme-linked immunosorbent assays.
Scientific Research Applications
Atrazine-3-mercaptopropanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a hapten in the development of immunoassays for detecting triazine herbicides.
Biology: Employed in studies involving the binding affinity of antibodies to haptens.
Medicine: Utilized in the development of diagnostic tools for detecting specific antibodies.
Industry: Applied in the analysis of pesticide residues in environmental samples.
Mechanism of Action
The mechanism of action of atrazine-3-mercaptopropanoic acid involves its role as a hapten, which binds to antibodies and elicits an immune response . The molecular targets include polyclonal antibodies that recognize the hapten . This interaction is crucial for the development of immunoassays and other diagnostic tools.
Comparison with Similar Compounds
Atrazine: A widely used herbicide with a similar triazine structure.
Simazine: Another triazine herbicide with comparable properties.
Uniqueness: Atrazine-3-mercaptopropanoic acid is unique due to its specific use as a hapten in immunological studies . Unlike atrazine and simazine, which are primarily used as herbicides, atrazine-3-mercaptopropanoic acid is employed in the development of immunoassays and diagnostic tools .
Biological Activity
Propanoic acid derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. The specific compound Propanoic acid, 3-((4-(ethylamino)-6-((1-methylethyl)amino)-1,3,5-triazin-2-yl)thio)- is of particular interest due to its potential applications in treating various diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a propanoic acid backbone with a thiazole moiety and an ethylamino group, which may contribute to its biological activity. The presence of the triazine ring is also noteworthy as it is associated with various pharmacological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : Compounds containing thiazole and triazine rings often exhibit antioxidant properties, which may protect cells from oxidative stress.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
- Antitumor Properties : Similar compounds have shown potential in inhibiting tumor growth through various pathways including apoptosis induction and cell cycle regulation.
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of a related thiazole derivative in a Drosophila model of Alzheimer’s disease. The compound demonstrated the ability to reduce Aβ42 toxicity, enhance motor functions, and prolong lifespan in treated flies. This suggests that similar propanoic acid derivatives could have neuroprotective roles against neurodegenerative diseases .
Case Study 2: Antitumor Activity
Research on thiazole-integrated compounds has revealed significant anticancer activities. For instance, certain derivatives exhibited IC50 values lower than standard chemotherapeutics like doxorubicin against various cancer cell lines. The structure-activity relationship (SAR) indicated that specific substituents on the phenyl ring enhance cytotoxicity .
Data Table: Biological Activities of Related Compounds
| Compound Name | Biological Activity | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Compound A | Antitumor | 1.61 | Induces apoptosis |
| Compound B | Antioxidant | 2.00 | Scavenges free radicals |
| Compound C | Anti-inflammatory | 0.75 | Inhibits cytokine release |
| Propanoic Acid Derivative | Neuroprotective | N/A | Reduces Aβ42 toxicity |
Properties
CAS No. |
125454-31-1 |
|---|---|
Molecular Formula |
C11H19N5O2S |
Molecular Weight |
285.37 g/mol |
IUPAC Name |
3-[[4-(ethylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]sulfanyl]propanoic acid |
InChI |
InChI=1S/C11H19N5O2S/c1-4-12-9-14-10(13-7(2)3)16-11(15-9)19-6-5-8(17)18/h7H,4-6H2,1-3H3,(H,17,18)(H2,12,13,14,15,16) |
InChI Key |
BQNJSWJSQJAQCA-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=NC(=N1)SCCC(=O)O)NC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















